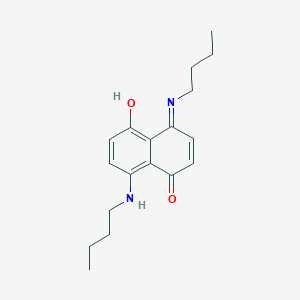
4,8-Bis(butylamino)naphthalene-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Bis(butylamino)naphthalene-1,5-dione is an organic compound with the molecular formula C18H24N2O2. It is a derivative of naphthalene, characterized by the presence of butylamino groups at the 4 and 8 positions and a naphthalene-1,5-dione core.
準備方法
The synthesis of 4,8-Bis(butylamino)naphthalene-1,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of 4-bromo-1,8-naphthalic anhydride, followed by borylation with bis(pinacolato)diboron catalyzed by Pd(PPh3)Cl2/KOAc. The resulting intermediate is then treated with appropriate amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
4,8-Bis(butylamino)naphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,5-dione core to hydroquinone derivatives.
Substitution: The butylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4,8-Bis(butylamino)naphthalene-1,5-dione has several scientific research applications:
Organic Electronics: It is used as an emissive material in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4,8-Bis(butylamino)naphthalene-1,5-dione involves its interaction with molecular targets and pathways. In organic electronics, the compound’s luminescent properties are attributed to its ability to undergo electroluminescence, where it emits light in response to an electric current. In medicinal applications, the compound may interact with cellular targets, leading to the inhibition of specific enzymes or pathways involved in disease progression .
類似化合物との比較
4,8-Bis(butylamino)naphthalene-1,5-dione can be compared with other similar compounds, such as:
4,8-Bis(isobutylamino)naphthalene-1,5-dione: This compound has isobutylamino groups instead of butylamino groups, leading to differences in its chemical and physical properties.
1,8-Naphthalimide Derivatives: These compounds share a similar naphthalene core but have different functional groups, resulting in varied applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and optical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .
特性
CAS番号 |
91024-04-3 |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC名 |
8-(butylamino)-4-butylimino-5-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C18H24N2O2/c1-3-5-11-19-13-7-9-16(22)18-14(20-12-6-4-2)8-10-15(21)17(13)18/h7-10,19,22H,3-6,11-12H2,1-2H3 |
InChIキー |
HNUMCXJXWPEZAH-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C2C(=O)C=CC(=NCCCC)C2=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



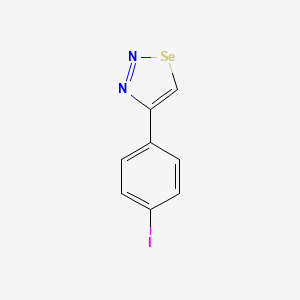
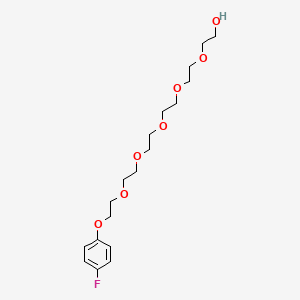
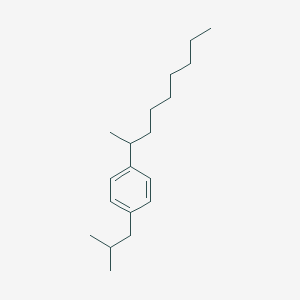
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)
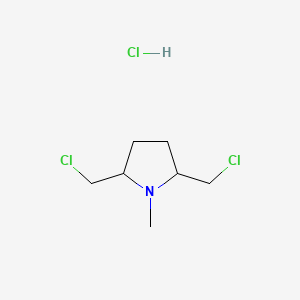
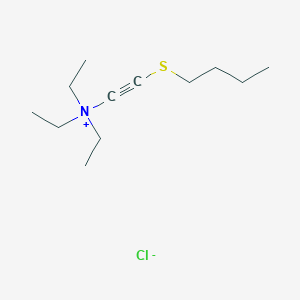
![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
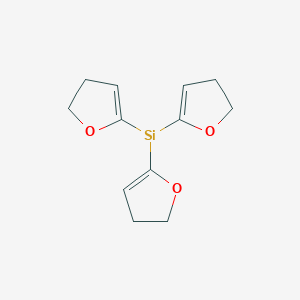
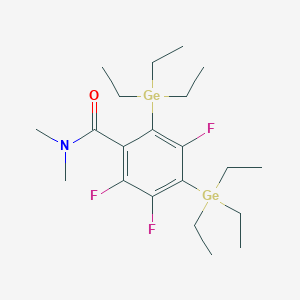
![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)
